Product packaging for Undeca-1,3-diene(Cat. No.:CAS No. 61215-70-1)

Undeca-1,3-diene

Cat. No.: B14590371
CAS No.: 61215-70-1
M. Wt: 152.28 g/mol
InChI Key: RSLLXTJELTWVHR-UHFFFAOYSA-N
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Description

Significance and Research Rationale of Conjugated Diene Systems in Organic Synthesis

Conjugated dienes, hydrocarbons containing two carbon-carbon double bonds separated by a single bond, hold a significant position in organic chemistry due to their unique electronic structure and reactivity. numberanalytics.comlibretexts.org The defining feature of these systems is the delocalization of π-electrons across the four-atom framework, which results in increased stability compared to their non-conjugated counterparts. utexas.edulibretexts.org This stabilization, arising from resonance and the sp2 hybridization of the intervening single bond, influences their chemical behavior and makes them valuable building blocks in synthesis. libretexts.orgchemistrysteps.com

The research rationale for studying conjugated dienes is multifaceted. They serve as crucial synthons for constructing complex molecules, including natural products, pharmaceuticals, and advanced materials. numberanalytics.comresearchgate.net A cornerstone of their synthetic utility is the Diels-Alder reaction, a powerful cycloaddition that forms a six-membered ring by reacting a conjugated diene with an alkene (dienophile). utexas.eduebsco.com This reaction is highly valued for its ability to create two new carbon-carbon bonds in a single, stereocontrolled step, significantly increasing molecular complexity. utexas.edu Beyond cycloadditions, conjugated dienes participate in various other transformations, including electrophilic additions, which can yield both 1,2- and 1,4-addition products due to the resonance-stabilized carbocation intermediate. chemistrysteps.comnumberanalytics.com The development of stereoselective methods for synthesizing substituted 1,3-dienes remains an active area of research, as the stereochemistry of the diene profoundly impacts the outcome of subsequent reactions. researchgate.net

Overview of Undeca-1,3-diene and Related Undecapolyene Frameworks in Chemical Literature

This compound is a specific example of a conjugated diene with an eleven-carbon chain. While detailed studies focusing exclusively on this compound are not extensively prevalent in readily accessible literature, its chemical properties can be inferred from the general behavior of conjugated dienes. The undecapolyene framework, which includes various isomers and derivatives of undecatrienes and other polyenes, appears in different contexts within chemical research.

For instance, related structures like 2,6,10-trimethylthis compound have been identified as secondary metabolites in the essential oils of medicinal plants. imsc.res.in Other complex undecadiene derivatives, such as dodecafluorotricyclo libretexts.orgresearchgate.netresearchgate.netundeca-2,5,8-triene, have been utilized as dienes in Diels-Alder reactions to synthesize polyfluorinated polycyclic compounds. rsc.org Furthermore, synthetic methodologies have been developed for creating various undecadiene structures, such as the stereoselective synthesis of all four stereoisomers of ethyl 2,4-undecadienoate via Negishi coupling. nih.gov The synthesis of 11-oxabicyclo[4.4.1]undeca-1,5-dienes has also been achieved through the selective epoxidation and subsequent Cope rearrangement of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes, which can be derived from undecane (B72203) precursors. acs.org These examples highlight the diverse applications and synthetic accessibility of undecapolyene frameworks in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B14590371 Undeca-1,3-diene CAS No. 61215-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61215-70-1

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

undeca-1,3-diene

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8-11H2,2H3

InChI Key

RSLLXTJELTWVHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC=C

Origin of Product

United States

Advanced Synthetic Methodologies for Undeca 1,3 Diene and Analogues

Transition-Metal-Catalyzed Strategies for 1,3-Diene Constructionresearchgate.netnih.gov

Transition-metal catalysis has revolutionized the synthesis of 1,3-dienes, providing efficient and selective routes that often operate under mild conditions. nih.govresearchgate.net These methods, including olefin metathesis, cross-coupling reactions, and C-H activation, have become indispensable tools for chemists. nih.govnih.gov The choice of catalyst, often involving metals like palladium, rhodium, and ruthenium, is crucial for controlling the stereo- and regioselectivity of the reaction. researchgate.net

Olefin Metathesis Approaches, including Cross-Metathesis with Grubbs' Catalystsnih.govorganic-chemistry.org

Olefin metathesis, a reaction that involves the redistribution of alkene fragments, has emerged as a powerful strategy for the synthesis of complex molecules. nih.gov Cross-metathesis, in particular, allows for the direct coupling of two different alkenes to form a new, unsymmetrical alkene. organic-chemistry.org The development of well-defined ruthenium-based catalysts, such as those developed by Robert H. Grubbs, has been instrumental in the widespread adoption of this methodology. utc.eduwikipedia.org These catalysts are known for their high tolerance to various functional groups and their ability to operate in a range of solvents. wikipedia.org

For the synthesis of undeca-1,3-diene, a cross-metathesis reaction between 1-octene (B94956) and 1,3-butadiene (B125203) could be envisioned. The Grubbs' second-generation catalyst is often employed for such transformations due to its higher activity and stability. utc.edu The reaction proceeds through a series of metallacyclobutane intermediates, ultimately leading to the desired diene and a volatile byproduct, ethylene (B1197577), which drives the reaction to completion. utc.edu The stereoselectivity of the newly formed double bond is a critical aspect, and while Grubbs' catalysts can favor the formation of the more stable E-isomer, other specialized catalysts have been developed for stereoretentive metathesis. acs.orgbeilstein-journals.org

Table 1: Representative Conditions for Olefin Cross-Metathesis

Entry Alkene 1 Alkene 2 Catalyst (mol%) Solvent Temperature (°C) Product Yield (%) Ref
1 1-Octene 1,3-Butadiene Grubbs' II (1-5) CH₂Cl₂ 40 This compound 60-80 organic-chemistry.orgutc.edu
2 Eugenol cis-2-Butene-1,4-diol Grubbs' Catalyst - RT (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol - acs.org

Cross-Coupling Reactions for Stereoselective Diene Formationnih.govnih.gov

Cross-coupling reactions, which form a carbon-carbon bond between two different organic fragments, are among the most widely used methods for the stereoselective synthesis of 1,3-dienes. nih.govmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. wikipedia.org The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these reactions on organic synthesis. nih.gov

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent, is a highly versatile and widely practiced method for the synthesis of conjugated dienes. organic-chemistry.orgacs.orgnih.govuwindsor.ca This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. acs.orgnih.gov The stereochemistry of the starting alkenylboron species and the alkenyl halide is retained throughout the reaction, allowing for the synthesis of stereodefined 1,3-dienes. harvard.eduuwindsor.ca

For the synthesis of a specific isomer of this compound, such as (E,E)-undeca-1,3-diene, one could couple (E)-1-octenylboronic acid with vinyl bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. organic-chemistry.orgacs.orgnih.gov A one-pot synthesis of trisubstituted conjugated dienes has been developed via a sequential Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with alkenyl- and then alkyltrifluoroborates. organic-chemistry.orgacs.orgnih.gov

Table 2: Suzuki-Miyaura Coupling for 1,3-Diene Synthesis

Entry Alkenylboron Reagent Alkenyl Halide Catalyst (mol%) Base Solvent Product Yield (%) Ref
1 (E)-1-Octenylboronic acid Vinyl bromide Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/H₂O (E,E)-Undeca-1,3-diene >90 organic-chemistry.orgacs.orgnih.gov
2 Potassium (E)-alkenyltrifluoroborate (Z)-alkenyl bromide Pd(PPh₃)₄ (5) Cs₂CO₃ THF/H₂O (E,Z)-diene 70-90 organic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.orgresearchgate.net When an alkenyl halide is coupled with a terminal alkene (vinylation), a 1,3-diene is formed. organic-chemistry.orgorganic-chemistry.org A key advantage of the Heck reaction is that it does not require the pre-formation of an organometallic reagent from the alkene component. nih.gov However, controlling the regioselectivity and stereoselectivity of the newly formed double bond can be challenging. nih.gov

The synthesis of this compound via a Heck reaction could involve the coupling of 1-bromo-1-octene (B14741112) with ethylene. The use of specific ligands and reaction conditions is crucial to favor the formation of the desired conjugated diene over other potential isomers. organic-chemistry.org An oxidative Heck reaction has been developed that allows for the selective formation of complex dienes and polyenes from nonactivated terminal olefins and vinyl boronic esters. nih.gov A highly stereoselective synthesis of 1,3-dienes has also been achieved through an aryl to vinyl 1,4-palladium migration/Heck sequence. nih.gov

Table 3: Heck Vinylation for 1,3-Diene Synthesis

Entry Alkenyl Halide Alkene Catalyst (mol%) Base Solvent Product Yield (%) Ref
1 1-Bromo-1-octene Ethylene Pd(OAc)₂ (2) / P(o-tol)₃ (4) Et₃N DMF This compound 50-70 organic-chemistry.org
2 Vinyl bromide 1-Octene [Pd(η³-C₃H₅)Cl]₂ / Tedicyp K₂CO₃ DMA This compound >80 organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can allow for reactions to proceed under milder conditions or with less reactive electrophiles. wikipedia.org The Negishi coupling is highly stereospecific, with the configuration of the double bonds in both the organozinc reagent and the alkenyl halide being retained in the product. nih.gov

To synthesize a specific stereoisomer of this compound, one could prepare (E)-1-octenylzinc chloride and couple it with vinyl bromide in the presence of a palladium catalyst. organic-chemistry.org This method is particularly useful for the synthesis of highly substituted or sterically hindered dienes. wikipedia.org

Table 4: Negishi Coupling for 1,3-Diene Synthesis

Entry Organozinc Reagent Alkenyl Halide Catalyst (mol%) Solvent Product Yield (%) Ref
1 (E)-1-Octenylzinc chloride Vinyl bromide Pd(PPh₃)₄ (5) THF (E,E)-Undeca-1,3-diene >90 organic-chemistry.org
2 Arylzinc bromide Vinyl triflate Ni(acac)₂ / PPh₃ THF Aryl-substituted diene 70-85 wikipedia.org

C-H Activation and Functionalization for Diene Synthesisnih.govrsc.org

The direct functionalization of carbon-hydrogen (C-H) bonds represents a major advance in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. nih.govrsc.org In the context of 1,3-diene synthesis, C-H activation strategies allow for the direct coupling of two alkene fragments without the need for pre-functionalization of one of the coupling partners. nih.gov These reactions are often catalyzed by transition metals such as palladium, rhodium, or ruthenium. researchgate.net

For instance, the oxidative coupling of 1-octene with another alkene, directed by a coordinating group, can lead to the formation of a substituted this compound analogue. nih.gov Rhodium(III)-catalyzed C-H activation has been used for the dienylation of 8-methylquinolines with allenyl carbinol acetates to produce diversely functionalized 1,3-dienes. acs.org Furthermore, a palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids via β-methylene C–H activation enables the one-step synthesis of diverse E, E-1,3-dienes. nih.gov

Table 5: C-H Activation for 1,3-Diene Synthesis

Entry Substrate 1 Substrate 2 Catalyst (mol%) Oxidant Solvent Product Yield (%) Ref
1 1-Octene Acrylate Pd(OAc)₂ (5) Benzoquinone t-AmylOH Substituted this compound ester 60-80 nih.gov
2 8-Methylquinoline Allenyl carbinol acetate [RhCp*Cl₂]₂ (2.5) AgSbF₆ DCE 8-(1,3-Dienyl)quinoline >80 acs.org
3 5-Methyl hexanoic acid - Pd(OAc)₂ (10) / Ligand Ag₂CO₃ HFIP/t-AmylOH 4-Methyl-2,4-hexadienoic acid 71 nih.gov

Reductive Coupling and Vinylation of 1,3-Dienes by Nickel Catalysis

Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy for forming carbon-carbon bonds, including the synthesis of 1,3-dienes. These methods offer mild reaction conditions and high functional-group tolerance. A significant approach involves the cross-electrophile coupling of two distinct vinyl halides, which facilitates the construction of 1,3-dienes from simple, readily available precursors. rsc.org This method demonstrates good chemoselectivity between different types of vinyl bromides, such as terminal and internal ones. rsc.org

Another key strategy is the reductive vinylation of 1,3-dienes with vinyl electrophiles like vinyl triflates. nih.govacs.org This approach provides a branch-selective 1,2-hydrovinylation of aliphatic 1,3-dienes, representing a distinct selectivity pattern in diene functionalization. nih.govacs.org The combination of a Ni(0) catalyst with a phosphine-nitrile ligand can achieve high regioselectivity (>20:1) while preserving the geometry of the existing double bond. nih.gov This methodology is notable for its ability to functionalize simple aliphatic dienes, a long-standing challenge in the field, and has been used to conjugate biologically active units to form complex polyenes. nih.govacs.org The reaction proceeds effectively using silanes as the reducing agent, whereas common hydride sources like formic acid are ineffective. acs.org

The general mechanism for these couplings often involves the oxidative addition of an aryl or vinyl halide to a Ni(0) species, followed by subsequent steps that can include electron transfer events and reductive elimination to form the desired C-C bond. nih.govyoutube.com

Table 1: Examples of Nickel-Catalyzed Reductive Coupling Reactions

Entry Vinyl Partner 1 Vinyl Partner 2 / Diene Catalyst System Product Type Ref.
1 Terminal Bromoalkene Internal Vinyl Bromide NiBr₂·diglyme / Ligand Substituted 1,3-Diene rsc.org
2 Aliphatic 1,3-Diene Vinyl Triflate Ni(0) / Phosphine-Nitrile Skipped Diene (1,4-Diene) nih.govacs.org

Cyclotelomerization of Butadiene with Dienophiles under Catalysis

Cyclotelomerization is an atom-economical process that constructs complex cyclic molecules from simple building blocks. The nickel-catalyzed cyclotelomerization of butadiene with various dienophiles presents an unconventional and highly chemoselective method for creating valuable bicyclic products. acs.orgchemrxiv.orgnih.gov This reaction diverges from the classic Diels-Alder pathway, which typically yields six-membered rings. Instead, it proceeds via a formal 1,3-addition of the dienes to the dienophile. acs.org

The process is initiated by the oxidative cyclometalation of two butadiene molecules with a Ni(0) species, forming a nickelacycle intermediate. nih.govsemanticscholar.org This intermediate then undergoes an intermolecular annulation or cycloaddition with a dienophile, such as an α,β-unsaturated ketone or an alkyne, to deliver unique bicyclic systems, like a acs.orgacs.org fused bicycle. acs.orgsemanticscholar.org The use of robust Ni/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalysis under mild conditions leads to products with high regio- and chemoselectivity. acs.orgchemrxiv.org Furthermore, by employing chiral N-heterocyclic carbene (NHC) ligands, this methodology has been extended to asymmetric synthesis, producing enantioenriched bicyclic compounds with excellent enantioselectivities. acs.orgnih.gov

Table 2: Scope of Nickel-Catalyzed 1,3-Cyclotelomerization of Butadiene

Dienophile Type Catalyst System Ligand Product Structure Selectivity Ref.
α,β-Unsaturated Ketones Ni(0) IPr Bicyclic [5.5] system High Regio- & Chemoselectivity acs.orgnih.gov
Ynones Ni(0) Chiral NHC Chiral Bicyclic Products Excellent Enantioselectivity acs.org

Olefination Reactions for Conjugated Diene Synthesis

Olefination reactions are among the most powerful and widely used methods for the synthesis of alkenes, and their application has been extensively developed for the stereoselective construction of 1,3-dienes. nih.gov

Wittig Reaction and its Variants for Stereoselective Double Bond Formation

The Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a fundamental tool for alkene synthesis. organic-chemistry.orglibretexts.org For the stereocontrolled synthesis of conjugated dienes, the choice of reactants is crucial. To achieve a specific stereochemistry (either Z or E) at the newly formed double bond without isomerizing the pre-existing double bond, the preferred strategy is to react a reactive (non-stabilized) saturated ylide with an α,β-unsaturated aldehyde. researchgate.netbgu.ac.il The alternative approach, using a semi-stabilized allylic ylide and a saturated aldehyde, often results in a mixture of geometric isomers. researchgate.netbgu.ac.il

The stereochemical outcome depends on the nature of the ylide. organic-chemistry.org Non-stabilized ylides (where the R group on the ylidic carbon is an alkyl group) typically lead to (Z)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org In contrast, stabilized ylides (where R is an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org A salt-free Wittig olefination protocol using phosphines, aldehydes, and allylic carbonates has been developed as a general and highly stereoselective method for synthesizing trisubstituted 1,3-dienes. organic-chemistry.org

Table 3: Stereoselectivity in Wittig Reactions for Diene Synthesis

Ylide Type Carbonyl Partner Typical Conditions Predominant Product Geometry Ref.
Non-stabilized (e.g., R=alkyl) α,β-Unsaturated Aldehyde Salt-free (Z)-alkene at new bond organic-chemistry.orgresearchgate.net
Stabilized (e.g., R=EWG) Saturated Aldehyde Standard (E)-alkene at new bond organic-chemistry.org

Julia-Kocienski Olefination and Derived Methods

The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination, providing a direct, one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds. organic-chemistry.orgwikipedia.org This method is renowned for its wide substrate scope, tolerance of various functional groups, and, most notably, its high (E)-selectivity. researchgate.net The reaction typically involves the addition of a metalated heteroaryl alkyl sulfone to an aldehyde. wikipedia.org

Commonly used activating groups on the sulfone include 1-phenyl-1H-tetrazol-5-yl (PT) and benzothiazol-2-yl (BT). organic-chemistry.orgalfa-chemistry.com The high (E)-selectivity is attributed to a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which forms an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene. wikipedia.org A modification using cation-specific chelating agents has been developed to synthesize 1,3-dienes with predictable (E/Z)-selectivity, where the outcome is dependent on the structure of the aldehyde used. acs.org This method has been successfully applied to the synthesis of (E,Z)-dienes from α,β-unsaturated aldehydes. researchgate.net

Lithiated Allylic Phosphonates and 1,3-Bis(silyl)propenes in Olefination

Beyond the more traditional olefination methods, specific reagents have been developed for the efficient and stereoselective synthesis of terminal 1,3-dienes. Lithiated allylic phosphonates are effective reagents that undergo olefination with a range of aldehydes to produce terminal 1,3-dienes. organic-chemistry.org This method is procedurally simple and demonstrates high selectivity for the (E)-isomer. organic-chemistry.org

Similarly, 1,3-bis(silyl)propenes serve as excellent precursors for conjugated dienes. A mild, base-free, Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes yields the corresponding (E)-1,3-dienes with excellent stereoselectivity and in good yields. organic-chemistry.org This approach offers an operationally straightforward alternative for constructing these valuable motifs. organic-chemistry.org In a related strategy, ene-yne cross-metathesis reactions involving allylphosphonates have also been employed to afford phosphorylated 1,3-diene products in high yields. nsf.govnih.gov

Rearrangement Reactions Leading to 1,3-Diene Systems

Rearrangement reactions provide an atom-efficient and redox-neutral pathway to 1,3-diene systems from isomeric precursors. mdpi.comresearchgate.net These transformations often leverage the inherent thermodynamic stability of the conjugated diene product to drive the reaction.

A prominent example is the rearrangement of alkylallenes to 1,3-dienes, which can be viewed as a formal 1,3-hydrogen shift. mdpi.com This transformation can be promoted by acid catalysis, thermal conditions, or, more recently, transition metals. mdpi.combohrium.com While early acid-mediated approaches had limited scope, transition-metal catalysts, particularly those based on gold or palladium, have significantly improved the substrate scope and reaction efficiency. mdpi.comresearchgate.net For instance, a palladium hydride complex can facilitate a redox-neutral rearrangement of an allene (B1206475) to a 1,3-diene. organic-chemistry.org

Sigmatropic rearrangements are another classic and powerful class of reactions for forming dienes. The Cope rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of 1,5-dienes that proceeds through a concerted, thermally allowed mechanism. wikipedia.orgmasterorganicchemistry.com A well-known variant is the Oxy-Cope rearrangement, where a hydroxyl group at the C3 position of the 1,5-diene leads to the formation of an enol product, which then tautomerizes to a carbonyl compound, making the reaction effectively irreversible. masterorganicchemistry.com Additionally, organic-chemistry.orgmdpi.com-sigmatropic rearrangements of allenic sulfonium (B1226848) ylides have been shown to produce conjugated dienes in good yield. acs.org

Table 4: Comparison of Rearrangement Reactions for 1,3-Diene Synthesis

Rearrangement Type Substrate Conditions Key Features Ref.
Allene Isomerization Alkylallene Transition Metal (Pd, Au) Atom-efficient, redox-neutral organic-chemistry.orgmdpi.comresearchgate.net
Cope Rearrangement 1,5-Diene Thermal mdpi.commdpi.com-Sigmatropic, reversible wikipedia.orgmasterorganicchemistry.com
Oxy-Cope Rearrangement 3-Hydroxy-1,5-diene Thermal Irreversible due to tautomerization masterorganicchemistry.com

Palladium-Catalyzed Isomerization of Allenic Sulfones

The isomerization of allenic sulfones to 1-arylsulfonyl 1,3-dienes can be effectively achieved using palladium catalysis in the presence of a weak acid. nih.govacs.org This method provides a pathway to 1-substituted conjugated dienes. The reaction proceeds through a proposed mechanism involving the hydropalladation of the allene. mdpi.com A palladium hydride complex, generated in situ, adds across one of the double bonds of the allene to form a π-allylpalladium intermediate. researchgate.net Subsequent β-hydride elimination from this intermediate leads to the formation of the thermodynamically more stable conjugated 1,3-diene system. researchgate.net The presence of a weak acid, such as acetic acid, is often crucial for the catalytic cycle. nih.govresearchgate.net

Table 1: Key Features of Palladium-Catalyzed Isomerization of Allenic Sulfones

Feature Description Reference
Catalyst System Typically a Pd(0) source (e.g., Pd₂(dba)₃) or Pd(II) precursor with a ligand. mdpi.com
Co-catalyst/Additive A weak acid, such as acetic acid or boric acid. mdpi.comresearchgate.net mdpi.comresearchgate.net
Substrate Allenic sulfones. nih.govacs.org
Product 1-Arylsulfonyl-1,3-dienes. researchgate.net

| Mechanism Highlight | Involves hydropalladation to form a π-allylpalladium complex, followed by elimination. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Phosphine-Catalyzed Isomerization of Allenic Sulfones

In contrast to palladium catalysis, the use of a phosphine (B1218219) nucleophile as a catalyst for the isomerization of allenic sulfones leads to a different regioisomer. nih.gov This organocatalytic approach, which requires a proton shuttle, yields 2-arylsulfonyl 1,3-dienes. researchgate.net The mechanism is believed to involve the nucleophilic attack of the phosphine on the central carbon of the allene, forming a zwitterionic intermediate. A subsequent proton transfer, facilitated by the proton shuttle, and elimination of the phosphine catalyst generates the 2-substituted 1,3-diene product. nih.gov This method demonstrates how the choice of catalyst can dictate the regiochemical outcome of the isomerization, providing access to either the 1- or 2-sulfonyl diene isomer. researchgate.net

General Allene-to-1,3-Diene Rearrangements

The rearrangement of an alkylallene to a 1,3-diene is a fundamentally atom-efficient and redox-neutral transformation. mdpi.comresearchgate.net It can be viewed as a formal 1,3-hydrogen migratory process, driven by the formation of the more thermodynamically stable conjugated diene system. encyclopedia.pub While early examples relied on acid-mediation with limited substrate scope, more recent approaches utilize transition metals to achieve this transformation with greater efficiency and broader applicability. mdpi.comencyclopedia.pub Various metals, including palladium, gold, and rhodium, have been shown to catalyze this rearrangement. encyclopedia.puborganic-chemistry.orgnih.gov These metal-mediated processes typically exhibit improved substrate scope compared to older acid-catalyzed methods. mdpi.com

Multi-Component and Domino Reaction Sequences

Multi-component and domino (or cascade) reactions offer a powerful strategy for the synthesis of complex molecules like substituted undecadienes from simple precursors in a single operation. beilstein-journals.org These processes enhance synthetic efficiency by reducing the number of sequential steps, purifications, and waste generation. beilstein-journals.org A notable example is a three-component reaction developed by Xiao et al. for the stereoselective synthesis of 1,3-dienes. nih.gov This reaction combines allenes, aryl iodides, and diazo compounds under palladium catalysis to furnish the corresponding dienes in moderate to good yields as a single stereoisomer. nih.gov Such domino sequences, where one reaction triggers the next, are of significant interest for building molecular complexity efficiently. beilstein-journals.orgnih.gov

Stereoselective and Regioselective Synthesis of Undeca-1,3-dienes

The control of stereochemistry is paramount in the synthesis of 1,3-dienes, as the geometry of the double bonds dictates the molecule's physical, chemical, and biological properties. nih.govnih.gov Therefore, significant research has focused on developing methods that provide precise control over both the E/Z geometry of the double bonds (stereoselectivity) and the position of substituents (regioselectivity).

Control of (E/Z) Geometry in Diene Systems

Achieving specific (E/Z) geometries in diene systems is a central challenge in their synthesis. nih.gov Various established olefination methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, have been extended to the synthesis of dienes with varying degrees of stereocontrol. nih.gov

Transition-metal-catalyzed cross-coupling reactions are particularly powerful for constructing dienes with predefined stereochemistry. nih.gov For instance, all four stereoisomers of ethyl 2,4-undecadienoate can be selectively prepared using Negishi coupling. nih.gov The coupling of stereodefined alkenyl partners, such as (E)- or (Z)-ethyl 3-bromoacrylate with (E)- or (Z)-1-octenylzirconocene or iodide species, allows for the predictable formation of (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers in good yields and high isomeric purity. nih.gov

Furthermore, isomerization of existing dienes can be used to access specific stereoisomers. Cobalt and ruthenium complexes have been employed to catalyze the isomerization of E/Z mixtures of 1,3-dienes into the thermodynamically favored (E,E) isomers with high stereoselectivity. organic-chemistry.org

Table 2: Methodologies for (E/Z) Geometry Control in 1,3-Diene Synthesis

Methodology Description Outcome Reference
Negishi Coupling Cross-coupling of stereodefined alkenyl halides and organozinc reagents. High stereochemical purity for all four possible diene isomers. nih.gov
Suzuki Coupling Cross-coupling of alkenylboronic acids/esters with alkenyl halides. Can provide access to specific E or Z configurations depending on substrates. nih.gov nih.gov
Julia-Kocienski Olefination Reaction of aldehydes with sulfone reagents. (E/Z) selectivity is often dependent on the aldehyde structure and reaction conditions. nih.gov
Catalytic Isomerization Use of Co or Ru catalysts to isomerize a mixture of dienes. Stereoconvergent formation of the more stable (E,E)-diene. organic-chemistry.org

| Gold-Catalyzed Rearrangement | Isomerization of allenyl carbinol esters. | Efficient and stereoselective synthesis of functionalized 1,3-butadien-2-ol esters. | organic-chemistry.org |

Diastereoselective and Enantioselective Approaches for Substituted Undecadienes

For substituted undecadienes containing chiral centers, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial. This is often achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other.

A powerful example is the copper-catalyzed three-component coupling of 1,3-dienes, bis(pinacolato)diboron, and ketones. rsc.org This method allows for the chemo-, regio-, diastereo-, and enantioselective synthesis of densely functionalized tertiary homoallylic alcohols. rsc.org Crucially, the relative configuration of the newly formed vicinal stereocenters can be controlled by the choice of the chiral ligand attached to the copper catalyst, making it a diastereodivergent process. rsc.org

Another strategy involves the asymmetric α-allylation of aldehydes with alkynes, promoted by a ternary catalyst system comprising an achiral palladium complex, a primary amine, and a chiral phosphoric acid. nih.gov This process generates chiral electrophilic π-allylpalladium phosphate (B84403) complexes that can react with aldehydes to create substituted chiral products. nih.gov Such methods are vital for accessing enantioenriched, highly substituted undecadiene derivatives for applications in areas like natural product synthesis and medicinal chemistry. nih.govnih.gov

Mechanistic Investigations of Undeca 1,3 Diene Reactivity and Formation

Catalytic Pathways in Transition Metal Systems

Transition metal catalysts offer powerful and versatile methods for the functionalization and synthesis of 1,3-dienes. snnu.edu.cn The specific pathway followed often depends on the metal, its oxidation state, the ligands, and the substrates involved, leading to a rich and complex field of mechanistic chemistry. snnu.edu.cnd-nb.info

Oxidative Cyclometallation in Diene Transformations

Oxidative cyclometallation is a fundamental step in many transition metal-catalyzed reactions of dienes. thieme-connect.com This process typically involves the reaction of a low-valent transition metal complex, such as Ni(0) or Pd(0), with two unsaturated molecules. In the context of diene transformations, the metal center coordinates to the diene and another unsaturated partner (or a second diene molecule), leading to the formation of a metallacyclic intermediate through an oxidative process where the metal's oxidation state increases by two. chemrxiv.orgresearchgate.net

Aminopalladation and Transient π-Allyl Palladium Complex Formation

Palladium-catalyzed reactions are central to the functionalization of 1,3-dienes. A common mechanistic motif is the formation of a transient π-allyl palladium complex, which serves as a key electrophilic intermediate for nucleophilic attack. d-nb.infonih.gov

One pathway to generate this intermediate is through aminopalladation. In Pd(II)-catalyzed systems, the reaction can proceed via a Wacker-type process where a nucleophile, such as an amine, attacks a diene molecule coordinated to the Pd(II) center. nih.gov This trans-aminopalladation step generates a σ-allyl palladium species, which readily isomerizes to the more stable π-allyl palladium complex. d-nb.infonih.gov

Alternatively, in Pd(0)-catalyzed systems, the cycle often begins with the oxidative addition of a substrate (R-X) to the Pd(0) center to form a Pd(II) intermediate. d-nb.info This is followed by the insertion of the 1,3-diene into the Pd-R bond, which also leads to the formation of a π-allyl palladium intermediate. d-nb.info This transient species is then susceptible to attack by a nucleophile, leading to 1,2- or 1,4-addition products and regenerating the Pd(0) catalyst. d-nb.infoorganic-chemistry.org

Hydropalladation/Dehydropalladation Processes in Diene Isomerization

The isomerization of dienes, including the conversion of allenes to conjugated 1,3-dienes, can be effectively catalyzed by palladium complexes through a hydropalladation/dehydropalladation sequence. core.ac.ukmdpi.com This mechanism is a cornerstone of many palladium-catalyzed isomerization and rearrangement reactions. researchgate.net

The process is initiated by the formation of a palladium-hydride species, often generated in situ from a Pd(0) precursor and a proton source like acetic acid or boric acid. core.ac.ukmdpi.com This palladium-hydride then adds across one of the double bonds of the diene in a step known as hydropalladation, forming a π-allyl palladium intermediate. mdpi.com The catalytic cycle is completed by a β-hydride elimination (dehydropalladation) from the allyl intermediate, which releases the isomerized diene and regenerates the palladium-hydride catalyst. core.ac.ukmdpi.com The regioselectivity of the initial hydropalladation and the possible pathways for β-hydride elimination determine the final structure of the resulting diene isomer. core.ac.uk

Kinetic and Isotopic Labeling Studies in Reaction Mechanisms

Kinetic and isotopic labeling studies are indispensable tools for elucidating the detailed mechanisms of complex chemical reactions, including those involving dienes. snnu.edu.cnillinois.edu These experiments can provide crucial information about rate-determining steps, the nature of intermediates, and whether specific bonds are broken or formed during the reaction. slideshare.netslideshare.net

For example, kinetic studies on the Pd(0)-catalyzed diamination of conjugated dienes have provided significant mechanistic insights. nih.govscispace.com Research by Zhao et al. demonstrated that for reactive dienes, the reaction is first-order in the nitrogen source and zero-order in the olefin, indicating that the insertion of palladium into the N-N bond is the rate-determining step. nih.gov However, for less reactive olefins like (3E, 5E)-undeca-1,3,5-triene, the C-N bond formation becomes kinetically significant. nih.govscispace.com The relative reaction rates provide a quantitative measure of the electronic and steric effects of the diene substituents on reactivity.

Table 1: Relative Reactivity of Dienes in Pd-Catalyzed Diamination

This table, based on data from kinetic studies, illustrates the influence of diene structure on the reaction rate with a palladium(II) intermediate. The time to completion reflects the diene's reactivity. nih.govscispace.com

Diene SubstrateStructureReaction TimeRelative Reactivity
1-MethoxybutadieneCH₃O-CH=CH-CH=CH₂SecondsVery High
(E)-1,3-PentadieneCH₃-CH=CH-CH=CH₂< 5 minutesHigh
(E)-1,3-DecadieneC₇H₁₅-CH=CH-CH=CH₂~10 minutesModerate
(E)-1-PhenylbutadienePh-CH=CH-CH=CH₂~30 minutesLow
(3E,5E)-Undeca-1,3,5-trieneC₅H₁₁-CH=CH-CH=CH-CH=CH₂> 60 minutesVery Low

Elucidation of Isomerization Reaction Mechanisms

The isomerization of 1,3-dienes is a synthetically important transformation that allows for the conversion between different geometric isomers (e.g., E/Z) or positional isomers. organic-chemistry.org Mechanistic elucidation reveals several distinct pathways.

A prevalent mechanism involves a transition metal hydride, such as a palladium-hydride species, as described in section 3.1.3. mdpi.com This pathway involves reversible migratory insertion and β-hydride elimination steps, which typically lead to a thermodynamic mixture of isomers, favoring the more stable E-alkene. nih.gov

More recently, novel mechanisms have been discovered that allow for the selective, kinetically controlled isomerization against the thermodynamic gradient. For example, a dinuclear Pd(I)-Pd(I) complex has been shown to mediate the selective E to Z isomerization of 1,3-dienes without photoirradiation. nih.govresearchgate.net This process is thought to proceed through a unique dinuclear mechanism involving specific elementary steps that enable the kinetic trapping of the less stable Z-isomer. nih.gov

Table 2: Comparison of Catalytic Systems for 1,3-Diene Isomerization

Catalyst SystemProposed MechanismSelectivityReference
Pd(0) / Acetic AcidHydropalladation/DehydropalladationForms thermodynamic mixture (E-favored) mdpi.com
Cobalt Complex / Amido-diphosphine-oxazolineAlkene insertion/β-H eliminationStereoconvergent to (E,E)-dienes organic-chemistry.org
Dinuclear Pd(I)-Pd(I) ComplexDinuclear Elementary StepsKinetically controlled E to Z isomerization nih.govresearchgate.net

Origins of Regioselectivity and Stereoselectivity in Diene Transformations

Controlling regioselectivity (e.g., 1,2- vs. 1,4-addition) and stereoselectivity (e.g., syn vs. anti, or enantioselectivity) is a central challenge in the synthesis of substituted dienes. nih.govd-nb.info In transition metal-catalyzed transformations, these outcomes are governed by a delicate interplay of factors including the metal center, the steric and electronic properties of the ligands, the substrate structure, and the reaction conditions. snnu.edu.cn

In palladium-catalyzed reactions involving π-allyl intermediates, the regioselectivity of nucleophilic attack is a critical determinant. The attack can occur at either terminus of the allyl system. The outcome is influenced by both the electronic bias of the π-allyl complex and the steric hindrance at each terminus. d-nb.info For instance, in the hydroarylation of 1,3-dienes, high selectivity for the 1,2-addition product can be achieved, with the origin traced to steric factors. nih.gov

Stereoselectivity is also dictated by the mechanism. For example, the stereochemistry of a Diels-Alder reaction is governed by concerted, pericyclic transition states, leading to predictable syn-addition. wolfram.comwikipedia.org In transition metal catalysis, the use of chiral ligands is a powerful strategy for achieving enantioselectivity. The chiral ligand environment around the metal center can differentiate between two enantiotopic transition states, leading to the preferential formation of one enantiomer. chemrxiv.org For example, in the palladium-catalyzed heteroannulation of 1,3-dienes, the use of a BINOL-derived phosphoramidite (B1245037) ligand was key to achieving high enantioselectivity. d-nb.info

Advanced Spectroscopic and Computational Elucidation of Undeca 1,3 Diene Structure

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of Undeca-1,3-diene isomers. creative-proteomics.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of the (1E,3E), (1E,3Z), (1Z,3E), and (1Z,3Z) isomers.

The analysis hinges on two key parameters: chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which reveal the spatial relationships between neighboring nuclei. organicchemistrydata.org The conjugated diene system (C1=C2-C3=C4) has characteristic spectral features. The olefinic protons (H1-H4) typically resonate in the deshielded region of the ¹H NMR spectrum, generally between 5.20 and 6.40 ppm, due to the anisotropy of the π-electron system. nih.gov

Stereochemical assignment is primarily achieved through the analysis of proton-proton coupling constants. The vicinal coupling constant (³J) between protons on a double bond is stereospecific. A large coupling constant of approximately 15 Hz is characteristic of a trans (E) configuration, whereas a smaller coupling constant of about 10 Hz indicates a cis (Z) configuration. libretexts.org The coupling between H2 and H3 across the C2-C3 single bond is also informative.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. msu.edu The olefinic carbons of conjugated dienes are typically found between 110 and 150 ppm. msu.edu The geometry of the double bonds influences the shielding of the allylic carbons. For instance, in a (Z)-configured double bond, the allylic carbon signal shifts upfield compared to its (E)-isomer due to the gamma-gauche effect. tandfonline.com Studies on related dodecadien-1-ols have established empirical rules where a change from an (E) to a (Z) configuration at the C3=C4 bond causes predictable upfield shifts for C2, C3, and C4, and a downfield shift for C5. tandfonline.com

Based on data from analogous long-chain conjugated dienes, the expected NMR data for the isomers of this compound can be predicted. tandfonline.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers

IsomerNucleusC1C2C3C4C5³J(H1a,H2) / ³J(H1b,H2) (Hz)³J(H3,H4) (Hz)
(1E,3E) ¹H (ppm) ~5.1 (d), ~5.2 (d)~6.3 (dt)~6.1 (dd)~5.8 (dt)~2.1 (q)~10 / ~17~15
¹³C (ppm) ~117~137~133~130~33
(1E,3Z) ¹H (ppm) ~5.1 (d), ~5.2 (d)~6.6 (dt)~6.0 (t)~5.7 (dt)~2.2 (q)~10 / ~17~10
¹³C (ppm) ~116~134~126~130~28
(1Z,3E) ¹H (ppm) ~5.0 (d), ~5.1 (d)~6.4 (dt)~6.2 (dd)~5.8 (dt)~2.1 (q)~10 / ~10~15
¹³C (ppm) ~115~132~133~129~33
(1Z,3Z) ¹H (ppm) ~5.0 (d), ~5.1 (d)~6.7 (dt)~6.0 (t)~5.7 (dt)~2.2 (q)~10 / ~10~10
¹³C (ppm) ~114~130~125~129~28

Note: Values are estimates based on data for analogous compounds. Actual values may vary. The terminal =CH₂ group (C1) shows two distinct protons (geminal, non-equivalent) designated H1a and H1b.

Mass Spectrometry for Molecular Structure and Isomer Verification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. amrutpharm.co.in For this compound (molecular formula C₁₁H₂₀), the exact molecular weight is 152.1565 u, which corresponds to a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 152 in a low-resolution mass spectrum. Conjugated dienes are known to produce relatively stable molecular ions, meaning the [M]⁺˙ peak is typically distinct and observable. creative-proteomics.com

Upon electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. amrutpharm.co.in The fragmentation pattern is a chemical fingerprint. For a long-chain alkene like this compound, fragmentation commonly occurs along the alkyl chain. This results in a series of carbocation fragments separated by 14 mass units (a CH₂ group), with prominent peaks corresponding to CnH₂n₊₁ (e.g., m/z = 43, 57, 71) and CnH₂n₋₁ (alkenyl cations, e.g., m/z = 41, 55, 69). libguides.com

Fragmentation is also directed by the conjugated π-system. Allylic cleavage, the breaking of the C4-C5 bond, is a favorable process as it leads to a stable, resonance-delocalized allylic cation. For this compound, this cleavage would result in a C₄H₅⁺ fragment (m/z 53) and a C₇H₁₅ radical, or a C₇H₁₅⁺ fragment (m/z 99) and a C₄H₅ radical. The fragmentation of the diene system itself can lead to characteristic ions. Data from the related (3E,5Z)-1,3,5-undecatriene shows significant peaks at m/z 80, 79, and 93, which arise from cleavages within and around the conjugated system. google.com Similar fragmentations can be expected for this compound.

While the mass spectra of the different stereoisomers of this compound are often very similar, subtle differences in the relative intensities of certain fragment ions may be observed, which can sometimes aid in differentiation when analyzed carefully.

Table 2: Plausible Mass Spectral Fragments for this compound (C₁₁H₂₀)

m/zPossible Ion Structure/FormulaFragmentation Pathway
152[C₁₁H₂₀]⁺˙Molecular Ion
123[C₉H₁₅]⁺Loss of ethyl radical (•C₂H₅)
109[C₈H₁₃]⁺Loss of propyl radical (•C₃H₇)
95[C₇H₁₁]⁺Loss of butyl radical (•C₄H₉)
81[C₆H₉]⁺Loss of pentyl radical (•C₅H₁₁) / Fragmentation of diene
67[C₅H₇]⁺Fragmentation of diene system
55[C₄H₇]⁺Allylic cleavage / Alkyl chain fragmentation
41[C₃H₅]⁺Allyl cation / Alkyl chain fragmentation

Computational Chemistry and Theoretical Studies on Electronic Structure and Reactivity

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of this compound that are not directly accessible through experimental measurement. acs.orgpku.edu.cn These theoretical studies model the molecule's geometry, orbital energies, and electron distribution.

The reactivity of a conjugated diene is largely governed by its π molecular orbitals (MOs). In the case of the 1,3-diene system, the four p-orbitals of the sp²-hybridized carbons combine to form four π MOs: two lower-energy bonding orbitals (ψ₁ and ψ₂) and two higher-energy anti-bonding orbitals (ψ₃* and ψ₄). jove.com The four π-electrons of the diene fill the two bonding orbitals, making ψ₂ the Highest Occupied Molecular Orbital (HOMO) and ψ₃ the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

These frontier molecular orbitals are critical to understanding chemical reactivity. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. libretexts.org A smaller HOMO-LUMO gap suggests that the molecule requires less energy to become electronically excited, correlating with higher reactivity. libretexts.org For conjugated systems like this compound, this gap is smaller than in non-conjugated dienes, explaining their enhanced reactivity in processes like Diels-Alder cycloadditions. scribd.com

DFT calculations can precisely determine the energies of these orbitals and map the electron density, revealing which atoms are the most electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com This allows for the prediction of regioselectivity in chemical reactions. Other computed parameters, such as the global electrophilicity index (ω), chemical potential (μ), and chemical hardness (η), further quantify the molecule's reactive tendencies. mdpi.com

Table 3: Key Computational Parameters for a Conjugated Diene System

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyE(HOMO)Energy of the outermost electrons; relates to the ability to donate electrons (nucleophilicity). masterorganicchemistry.com
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Energy of the lowest-energy empty orbital; relates to the ability to accept electrons (electrophilicity). masterorganicchemistry.com
HOMO-LUMO GapΔEE(LUMO) - E(HOMO); correlates with chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. libretexts.org
Chemical PotentialμA measure of the "escaping tendency" of electrons from a system; related to electronegativity. mdpi.com
Chemical HardnessηA measure of the resistance to a change in electron distribution or charge transfer. mdpi.com
Global Electrophilicity IndexωA measure of the overall electrophilic nature of the molecule. mdpi.com

Chemical Transformations and Reactivity of Undeca 1,3 Diene Derivatives

Cycloaddition Reactions (e.g., Diels-Alder, [3+2]-Cycloaddition)

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. In these reactions, two π-electron systems combine to form a ring, creating two new σ-bonds at the expense of two π-bonds. msu.edu

The Diels-Alder reaction , a [4+2] cycloaddition, is one of the most important reactions of conjugated dienes. libretexts.orgorganic-chemistry.org It involves the reaction of a conjugated diene (containing 4 π-electrons) with a dienophile (an alkene or alkyne with 2 π-electrons) to form a six-membered ring. organic-chemistry.orgntu.edu.sg The reaction is typically concerted and thermally allowed, proceeding through a single cyclic transition state. organic-chemistry.orgntu.edu.sg For the reaction to occur, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. chemistrysteps.commsu.edu The reactivity is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org While specific examples involving undeca-1,3-diene are not extensively detailed in the provided results, its structure as a terminal conjugated diene makes it a suitable substrate for Diels-Alder reactions with appropriate dienophiles.

[3+2] Cycloaddition reactions are also significant, particularly for synthesizing five-membered heterocyclic rings. These reactions often involve 1,3-dipoles reacting with a dipolarophile (an alkene). msu.edu For instance, a palladium-catalyzed [3+2] cycloaddition of a nitrile-substituted trimethylenemethane (TMM) donor with fluorinated ketones has been shown to generate tetrasubstituted trifluoromethylated centers with high enantioselectivity. researchgate.net Another example involves the reaction of cyclic ketones with tosylhydrazide and calcium carbide to generate non-aromatic spirocyclic pyrazoles, such as 1,2-diazaspiro[4.6]this compound, via a [3+2] annulation followed by rearrangement. acs.org

Reaction TypeReactantsKey FeaturesProduct Type
Diels-Alder [4+2] Conjugated Diene (e.g., this compound) + DienophileConcerted mechanism; requires s-cis diene conformation; forms two new σ-bonds. organic-chemistry.orgmsu.eduSix-membered ring (Cyclohexene derivative)
Dipolar [3+2] 1,3-Dipole + Dipolarophile (alkene)Forms five-membered heterocyclic rings. msu.eduFive-membered ring
[3+2] Annulation Cyclic Ketone + Tosylhydrazide/CaC₂Forms spirocyclic pyrazole (B372694) derivatives. acs.orgSpirocyclic pyrazole

Functionalization Reactions of Conjugated Dienes

The functionalization of conjugated dienes like this compound is a key strategy for synthesizing valuable, complex molecules from simple feedstocks. nju.edu.cnacs.org These reactions often face the challenge of controlling regioselectivity (1,2- vs. 1,4-addition) and enantioselectivity. acs.org Modern methods, including those using transition-metal catalysis and photocatalysis, have provided powerful solutions. acs.orgsnnu.edu.cn

Diamination of conjugated dienes introduces two nitrogen-containing groups across the double bonds, providing access to valuable vicinal diamines and their cyclic derivatives. Palladium-catalyzed methods have been particularly successful.

One approach involves a Pd(II)-catalyzed asymmetric oxidative 1,2-diamination using readily available dialkylureas as the nitrogen source. nih.govacs.org This reaction, employing a chiral pyridine-oxazoline ligand, occurs exclusively at the terminal double bond of 1,3-dienes to produce 4-vinylimidazolidin-2-ones in high yields and with excellent enantioselectivity. nih.govacs.org The reaction is highly regiospecific and can be performed on a gram scale. nih.gov

Another method uses N-heterocyclic carbene (NHC)-Pd(0) complexes to catalyze the diamination of conjugated dienes and trienes with di-t-butyldiaziridinone as the nitrogen source. organic-chemistry.org These NHC-Pd catalysts, which are more stable and efficient than traditional phosphine-based systems, effectively diaminate a variety of dienes with high regio- and stereoselectivity. organic-chemistry.org

Catalyst SystemNitrogen SourceSelectivityProductYield/ee
Pd(OTs)₂(MeCN)₂ / Chiral Pyridine-OxazolineDialkylureas1,2-diamination at terminal C=C4-Vinylimidazolidin-2-oneUp to 99% yield, 97% ee nih.govacs.org
(IPr)Pd(allyl)Cl / NaOt-AmDi-t-butyldiaziridinoneHigh regio- and stereoselectivityVicinal diamine derivativesGood yields organic-chemistry.org

Hydrofunctionalization and difunctionalization reactions enable the rapid synthesis of a variety of functionalized alkenes from 1,3-dienes. chinesechemsoc.org These reactions involve the addition of H-Y (hydrofunctionalization) or X-Y (difunctionalization) across the diene system and can be catalyzed by various transition metals, including copper and nickel. acs.orgsnnu.edu.cn

Photocatalytic methods, which use light energy to facilitate radical reactions under mild conditions, have emerged as a powerful strategy for both hydro- and difunctionalization of 1,3-dienes, offering enhanced control over selectivity. nju.edu.cnacs.org These reactions can be categorized into 1,2- and 1,4-hydrofunctionalization and 1,2- and 1,4-difunctionalization. acs.org

Nickel-catalyzed hydroalkylation of 1,3-dienes with simple ketones provides an atom-economical route to substituted allylic compounds. snnu.edu.cn Similarly, copper-catalyzed hydroalkylation and hydroarylation have been developed, demonstrating the utility of less expensive, abundant metals in these transformations. acs.org Difunctionalization, a type of multicomponent reaction, allows for the rapid construction of molecular complexity by adding two different functional groups in a single step. nju.edu.cnchinesechemsoc.org

Conjugate Additions

Electrophilic additions to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition (direct addition) and 1,4-addition (conjugate addition). libretexts.orgutexas.edu The reaction is initiated by the addition of an electrophile (like a proton from HBr) to a terminal carbon of the diene, which generates a resonance-stabilized allylic carbocation. libretexts.orgutexas.edu In this intermediate, the positive charge is delocalized over two carbons (C2 and C4). msu.edu

The subsequent attack by a nucleophile at these two positions leads to a mixture of products. msu.edu

1,2-Addition Product: The nucleophile attacks the carbon adjacent to the initial site of electrophilic attack.

1,4-Addition Product: The nucleophile attacks the carbon at the other end of the original conjugated system, resulting in a product where the double bond has shifted. utexas.edu

The ratio of these products is often dependent on reaction conditions, particularly temperature. msu.edulibretexts.org At lower temperatures, the reaction is under kinetic control , favoring the 1,2-addition product which is formed faster due to a lower activation energy. At higher temperatures, the reaction is under thermodynamic control , favoring the more stable 1,4-addition product as an equilibrium can be established between the products. msu.edu

Specific Reactivity of Hydroxyl Groups in Undeca-1,3-dien-6-ol (B14407815) Derivatives

The presence of a hydroxyl group in a derivative like undeca-1,3-dien-6-ol introduces an additional site of reactivity. This hydroxyl group is not just a simple alcohol; its position relative to the diene system can influence reactions. While specific studies on undeca-1,3-dien-6-ol were not found in the search results, the general reactivity of such allylic and homoallylic alcohols is well-established.

The hydroxyl group can undergo typical alcohol reactions, such as:

Esterification or Etherification: To protect the alcohol or to introduce other functional groups.

Oxidation: To form the corresponding ketone, an enone conjugated with the diene system, which would be a highly reactive species for further transformations.

Directing Group: The hydroxyl group can act as a directing group in certain metal-catalyzed reactions, influencing the stereochemical outcome of additions to the nearby diene.

In the context of fragrance chemistry, related compounds like 4-methyldec-3-en-5-ol (Undecavertol) are synthesized and valued for their specific olfactory properties, highlighting the importance of such functionalized diene structures. scribd.com

Considerations of Instability and Competing Side Reactions (e.g., Polymerization, Decarboxylation)

Conjugated dienes are thermodynamically more stable than their isolated diene isomers due to π-electron delocalization. chemistrysteps.com However, their reactivity also makes them prone to undesirable side reactions, most notably polymerization.

Polymerization: The double bonds in this compound can undergo polymerization, especially in the presence of radical initiators, strong acids, or heat. This process involves the linking of multiple diene monomers to form long polymer chains. This is a significant competing pathway that can lower the yield of desired products in other chemical transformations. Careful control of reaction conditions, such as temperature, concentration, and the exclusion of initiators, is often necessary to minimize polymerization.

Other Side Reactions:

Oligomerization: Similar to polymerization, but resulting in shorter chains (oligomers).

Decarboxylation: In reactions involving carboxylic acid derivatives of dienes, decarboxylation can be a competing process, especially at elevated temperatures. For instance, palladium-catalyzed cascade reactions involving alkynoic acids can feature decarboxylation as a key step. researchgate.net

Isomerization: The double bonds within the undecadiene chain can potentially isomerize under certain catalytic or thermal conditions, leading to a mixture of products. For example, treatment of related compounds with acids like phosphoric or sulfuric acid can cause the double bond to shift to more thermodynamically stable positions. scribd.com

These competing reactions underscore the need for carefully optimized conditions when performing chemical transformations on this compound and its derivatives to ensure high selectivity and yield of the intended product. acs.org

Applications of Undeca 1,3 Diene in Complex Natural Product Synthesis

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

The 1,3-diene structural unit is a cornerstone in organic synthesis, prized for its utility as a versatile building block in the construction of complex molecules. nih.govencyclopedia.pub This moiety is a key feature in numerous natural products, including pheromones, terpenoids, and polyketides. researchgate.net The inherent reactivity of the conjugated double bonds allows for a wide range of chemical transformations, making dienes like undeca-1,3-diene valuable starting materials and intermediates. nih.gov

In the realm of complex synthesis, derivatives of 1,3-dienes are employed in the construction of spirocyclic systems. For instance, tricarbonyldieneiron complexes serve as stable intermediates that can undergo nucleophilic attack and subsequent cyclization to form intricate spiro[5.5]undecane frameworks. rsc.org A specific example involves the synthesis of methyl 3-methoxy-8-oxospiro[5.5]this compound-9-carboxylate, which originates from a precursor containing a diene moiety. rsc.org

Furthermore, the 1,3-diene system's ability to participate in various coupling and functionalization reactions underscores its versatility. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, enable the efficient and stereoselective formation of substituted dienes from simple precursors. nih.govnih.gov These methods are crucial for incorporating the diene framework into larger, more complex target molecules. The development of catalytic systems that can achieve high regio- and enantioselectivity in reactions involving 1,3-dienes has further expanded their role as indispensable building blocks in contemporary organic synthesis. nih.gov The strategic placement of an this compound unit within a synthetic route provides a latent functionality that can be elaborated at a later stage, a powerful tactic in the total synthesis of natural products. nih.gov

Table 1: Examples of 1,3-Diene Applications in Synthesis

Application AreaSynthetic TransformationIntermediate/Product TypeReference
Spirocycle SynthesisCyclization of tricarbonyldieneiron complexesSpiro[5.5]undecane derivatives rsc.org
Natural Product SynthesisPalladium-catalyzed sequential dehydrogenationConjugated dienes from aliphatic acids nih.gov
Versatile IntermediatesHydrofunctionalization reactionsChiral molecules with latent functionality nih.gov
Complex Molecule ConstructionRearrangement of alkylallenesFunctionalized 1,3-dienes encyclopedia.pub

Strategies for Constructing Natural Polyenes featuring this compound Frameworks (e.g., Fucoserratene (B148878), Undeca-1,3,5-trienes)

The synthesis of natural polyenes that incorporate the this compound skeleton often relies on highly stereoselective chemical reactions to control the geometry of the double bonds, which is crucial for their biological activity. Key natural products in this category include fucoserratene, a sex pheromone of the brown algae Fucus serratus, and various isomers of undeca-1,3,5-trienes, which are components of essential oils. researchgate.netresearchgate.net

A prominent strategy for the synthesis of these compounds is the Wittig reaction . This olefination method is frequently employed to stereoselectively form the double bonds of the polyene chain. For example, a common route to both fucoserratene and undeca-1,3,5-trienes involves the Wittig reaction of (E)-4,4-dimethoxy-2-butenal with an appropriate phosphorane. researchgate.net Another specific application of the Wittig reaction is the synthesis of undeca-(1,3E,5E)-triene from deca-(2E,4E)-dienal using methyl triphenylphosphorane. researchgate.net

Palladium-copper-catalyzed coupling reactions offer another efficient and stereoselective pathway to specific isomers of undecatrienes. smolecule.com These reactions provide a short and efficient route for constructing the conjugated system. For instance, a patented process for preparing (3E,5Z)-1,3,5-undecatriene involves the reaction of an organometallic (Z)-1-heptenyl compound with a (E)-1,3-butadiene derivative in the presence of a nickel catalyst. google.com This method highlights the power of transition metal catalysis in achieving high stereoselectivity.

Other synthetic approaches include the Te/Li exchange on (1Z,3Z)-butyltelluro-4-methoxy-1,3-butadiene, which generates a butadienyllithium intermediate. This intermediate reacts with aldehydes to form alcohols that can be converted to α,β,γ,δ-unsaturated aldehydes, which are precursors to natural trienes. researchgate.net The synthesis of (1,3Z,5E)-undeca-1,3,5-triene has also been achieved through the addition of an organometallic reagent to a pyrylium (B1242799) salt, followed by an electrocyclic ring-opening of the resulting 2H-pyran intermediate. researchgate.net

Table 2: Synthetic Strategies for Fucoserratene and Undeca-1,3,5-trienes

StrategyKey Reagents/IntermediatesTarget Molecule(s)Key FeaturesReference(s)
Wittig Reaction(E)-4,4-dimethoxy-2-butenal, PhosphoranesFucoserratene, Undeca-1,3,5-trienesStereoselective double bond formation researchgate.netresearchgate.net
Catalytic CouplingOrganometallic (Z)-1-heptenyl compounds, (E)-1,3-butadiene derivatives, Nickel or Palladium-Copper catalysts(3E,5Z)-1,3,5-undecatrieneHigh stereoselectivity, efficient smolecule.comgoogle.com
Te/Li Exchange(1Z,3Z)-butyltelluro-4-methoxy-1,3-butadiene, AldehydesUndeca-(1,3E,5E)-trieneRetention of configuration researchgate.net
Electrocyclic Ring-OpeningPyrylium salt, Organometallic reagent(1,3Z,5E)-undeca-1,3,5-trieneHigh stereochemical purity researchgate.net

Biomimetic Synthesis Approaches Leveraging Diene Reactivity

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules, often leading to highly efficient and elegant synthetic routes. nottingham.ac.ukengineering.org.cn These approaches can provide valuable insights into biosynthetic pathways and inspire the development of novel chemical reactions. chemrxiv.org The reactivity of the diene functional group is central to many biosynthetic transformations, particularly in the formation of cyclic and polycyclic systems through pericyclic reactions. uni-tuebingen.de

A notable example of a biomimetic approach involving a diene is the synthesis of fucoserratene . One proposed biomimetic synthesis involves the heterolytic fragmentation of unsaturated 1,5-diols. researchgate.net Specifically, heating bis-trimethylsilyl-1,5-cis,8-cis-undecatrien-3,7-diol in an acidic environment leads to the formation of fucoserratene (1,3-trans,5-cis-octatriene). researchgate.net This reaction mimics a potential biosynthetic pathway and proceeds with predictable stereochemistry, demonstrating a trans-elimination of the leaving groups without isomerization. researchgate.net

While direct biomimetic syntheses leveraging this compound itself are less commonly reported, the principles of diene reactivity in biomimicry are well-established. Nature utilizes enzyme-catalyzed cascade reactions, often involving diene intermediates, to build molecular complexity rapidly. researchgate.net These enzymatic processes, which include nucleophilic, electrophilic, pericyclic, and radical reactions, provide a blueprint for chemists to design laboratory syntheses that are both efficient and selective. researchgate.net The study of such natural pathways continues to inspire chemists to explore the rich reactivity of dienes in the context of biomimetic total synthesis. nottingham.ac.uk

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Diene Synthesis and Functionalization

The stereoselective construction of 1,3-dienes is crucial for their application in synthesis, and modern research is heavily focused on developing sophisticated catalytic systems to control this process. nih.gov Transition-metal catalysis, in particular, has been a cornerstone of these advancements, enabling the creation of complex diene structures with high precision. nih.gov

Recent investigations have explored new catalyst systems and coupling partners to overcome the limitations of traditional methods like the Heck vinylation reaction. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings, are regarded as convenient methods for the stereoselective synthesis of 1,3-dienes. nih.govnih.gov Research has also highlighted the use of iridium catalysts in alkene-alkene coupling, which integrates C-H activation and hydrogen transfer, representing a significant advance in the field. nih.gov Furthermore, ruthenium pincer complexes are being explored for one-step olefination of alcohols with sulfones, enhancing the efficiency of organic synthesis. researchgate.net

Key research findings in the development of catalytic systems for diene synthesis are summarized below:

Catalytic ApproachMetal/CatalystReaction TypeKey Advantages & Findings
Cross-CouplingPalladium (Pd)Suzuki-Miyaura, Hiyama, HeckEnables stereoselective construction of 1,3-dienes from pre-functionalized partners. nih.govnih.gov
Nickel (Ni)Dimerization/Cross-CouplingEfficient for producing polysubstituted conjugated 1,3-dienes from alkynes and boronic acids. researchgate.net
Rhodium (Rh)Reductive C-C Bond FormationUsed in multicomponent couplings involving acetylene (B1199291) gas to formally achieve carbonyl Z-butadienylation. organic-chemistry.org
C-H ActivationIridium (Ir)Alkene-Alkene CouplingCombines C-H activation and hydrogen transfer, avoiding the need for pre-activated substrates. nih.gov
OlefinationRuthenium (Ru)Olefination of AlcoholsProvides a direct, one-step strategy for olefination using sulfones, improving synthetic efficiency. researchgate.net

The functionalization of the 1,3-diene moiety is another area of intense research. The conjugated double bonds of Undeca-1,3-diene make it a versatile building block for a wide array of chemical transformations, including polymerization, conjugate additions, cycloadditions (such as the Diels-Alder reaction), and various hydro- and difunctionalization reactions. nih.gov

Exploration of this compound in Advanced Materials Science Applications

The unique electronic and structural properties of conjugated dienes like this compound make them attractive candidates for applications in advanced materials science. Although research specifically targeting this compound is still emerging, its potential can be inferred from studies on similar diene and polyene systems.

A primary area of exploration is in the development of novel polymers. smolecule.com The conjugated diene structure is an ideal monomer for polymerization reactions, allowing for the creation of polymers with specific functionalities and tailored properties. nih.govsmolecule.com The Diels-Alder reaction, a powerful tool in organic synthesis, can be employed to construct complex polymer architectures, leveraging the diene as a fundamental component. numberanalytics.com

Furthermore, molecules containing conjugated diene systems are being investigated for their potential in organic electronics and photonics. ontosight.ai The delocalized π-electrons in the conjugated system can give rise to useful electronic properties, making them suitable for the development of organic semiconductors and fluorescent materials. ontosight.ai

Potential Application AreaUnderlying PrincipleExample from Related Compounds
Polymer Synthesis The conjugated diene system acts as a monomer for polymerization, enabling the formation of long-chain polymers.Scientists are exploring 1,3,5-undecatriene (B19402) for creating new polymers with specific functionalities. smolecule.com
Complex Architectures The Diels-Alder reaction allows for the precise construction of cyclic structures, which can be integrated into larger, tailored polymer frameworks. numberanalytics.comThe reaction is used to synthesize complex polymer architectures with unique properties. numberanalytics.com
Organic Electronics The conjugated π-system can facilitate charge transport, making materials derived from these dienes potentially useful as organic semiconductors.Bicyclic compounds with conjugated diene systems are studied for their potential in organic electronics. ontosight.ai
Fluorescent Materials The electronic structure of conjugated systems can lead to fluorescence, which is useful in developing materials for optical applications.The unique electronic properties of conjugated systems are explored for creating fluorescent materials. ontosight.ai

Green Chemistry Approaches in the Synthesis and Transformation of Dienes

In line with the global push for sustainable technology, green chemistry principles are increasingly being applied to the synthesis and transformation of dienes. royalsocietypublishing.org The goal is to design processes that are more environmentally friendly, reduce waste, and minimize the use of hazardous substances. paperpublications.org

One of the most significant green chemistry approaches is the use of safer, non-hazardous solvents. paperpublications.org Water, in particular, has gained attention as a reaction medium. Performing reactions like the Diels-Alder in aqueous media can not only reduce environmental impact but also accelerate reaction rates and improve selectivity due to water's unique solvation properties. numberanalytics.com The development of water-compatible catalysts and reactants is a key focus in this area. numberanalytics.com

Other green techniques being applied to diene synthesis include:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and increase product yields, making processes more energy-efficient. mdpi.com

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can accelerate chemical reactions and is considered an eco-friendly process that conserves energy. mdpi.com

Catalysis: The use of small amounts of efficient and recyclable catalysts is a core principle of green chemistry, as it reduces waste compared to stoichiometric reagents. royalsocietypublishing.org

Solvent-Free Reactions: Conducting reactions "neat" (without a solvent) eliminates solvent waste entirely, although in some vigorous reactions, a small amount of water may be added to moderate the process. paperpublications.org

Green Chemistry TechniquePrinciple/AdvantageApplication in Diene Chemistry
Aqueous Media Replaces hazardous organic solvents, can accelerate reactions, and improve selectivity.The Diels-Alder reaction is often performed in water, leading to significant rate enhancement and high selectivity. numberanalytics.com
Microwave Irradiation Provides rapid and efficient heating, reducing reaction times and energy consumption.Microwave-assisted Diels-Alder reactions have been developed as an energy-effective green chemistry approach. paperpublications.org
Ultrasound Irradiation Enhances reaction rates through acoustic cavitation.An eco-friendly method applied to various chemical reactions to enhance rates and yields. mdpi.com
Catalyst Use Maximizes atom economy and reduces waste by using small, often recyclable, amounts of a substance to drive a reaction.The development of novel catalysts is crucial for greener synthetic routes to dienes and their subsequent transformations. numberanalytics.comontosight.ai
Renewable Feedstocks Utilizes starting materials from renewable sources (e.g., plants) instead of fossil fuels.A future direction for Diels-Alder and other diene reactions is the use of renewable feedstocks for more sustainable practices. numberanalytics.com

Q & A

Basic: What are the most reliable synthetic routes for Undeca-1,3-diene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis of this compound typically involves Wittig reactions, elimination reactions (e.g., dehydration of diols), or catalytic cross-coupling methods. To optimize yield and purity:

  • Literature Review: Compare reported procedures (e.g., solvent polarity, temperature, catalyst loading) using databases like SciFinder or Reaxys, prioritizing peer-reviewed journals over commercial platforms .
  • Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., base strength in elimination reactions) and analyze outcomes via GC-MS or NMR for byproduct identification .
  • Purification: Employ fractional distillation or preparative chromatography to isolate the diene, monitoring for isomerization risks due to its conjugated structure .

Basic: How do spectroscopic techniques (NMR, IR, UV-Vis) distinguish this compound from structural isomers or degradation products?

Methodological Answer:

  • NMR Analysis: Focus on 1H^1H NMR coupling patterns: conjugated dienes exhibit vicinal coupling constants (JJ) of 10–12 Hz for transoid protons, distinct from isolated double bonds. 13C^{13}C NMR chemical shifts for sp² carbons (110–125 ppm) confirm conjugation .
  • IR Spectroscopy: Absence of O-H or C=O stretches rules out oxidation byproducts. Conjugation lowers C=C stretching frequency (~1650 cm⁻¹) compared to isolated alkenes .
  • UV-Vis: Conjugated dienes show strong absorption bands (λ~220–260 nm) due to π→π* transitions; deviations suggest isomerization or impurities .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound in [4+2] cycloadditions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Diels-Alder reactions. Basis sets like 6-31G(d) balance accuracy and computational cost .
  • Transition State Analysis: Apply QM/MM methods to map energy barriers for syn vs. anti adduct formation. Compare with experimental kinetic data to validate models .
  • Solvent Effects: Incorporate PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on reaction pathways .

Advanced: How can contradictions in reported thermodynamic stability data for this compound be resolved?

Methodological Answer:

  • Systematic Review: Aggregate literature data (e.g., heat of hydrogenation, combustion calorimetry) and assess experimental conditions (e.g., pressure, catalyst used). Discrepancies often arise from impurities or measurement techniques .
  • Replication Studies: Reproduce key experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation) and validate using multiple analytical methods (DSC for enthalpy, GC for purity) .
  • Statistical Meta-Analysis: Apply tools like R or Python to identify outliers and calculate weighted averages of stability values, accounting for sample size and methodology rigor .

Basic: What are the best practices for storing this compound to prevent polymerization or isomerization?

Methodological Answer:

  • Inert Atmosphere: Store under nitrogen/argon in sealed ampoules with molecular sieves to exclude moisture, which can catalyze acid-free polymerization .
  • Temperature Control: Keep at –20°C to slow radical-initiated degradation; avoid prolonged exposure to light (use amber glass) .
  • Stabilizers: Add inhibitors like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w, validated via accelerated aging studies .

Advanced: What strategies can elucidate the role of this compound’s conformation (s-cis vs. s-trans) in its reactivity?

Methodological Answer:

  • Dynamic NMR: Analyze variable-temperature 1H^1H NMR to detect rotational barriers between s-cis and s-trans conformers .
  • X-ray Crystallography: Resolve solid-state structures to identify predominant conformations and compare with computational predictions .
  • Kinetic Isotope Effects (KIE): Measure kH/kDk_H/k_D in deuterated solvents to probe transition-state geometry during reactions like electrophilic additions .

Advanced: How can this compound’s application in polymer chemistry be methodologically evaluated for sustainability?

Methodological Answer:

  • Life Cycle Assessment (LCA): Quantify environmental impacts (e.g., E-factor, atom economy) of its synthesis and downstream polymerization, comparing with bio-based dienes .
  • Green Metrics: Apply ACS Green Chemistry principles (e.g., solvent selection guides) to optimize reaction steps for reduced waste .
  • Degradation Studies: Test polymer biodegradability under ASTM/ISO standards to assess end-of-life scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.